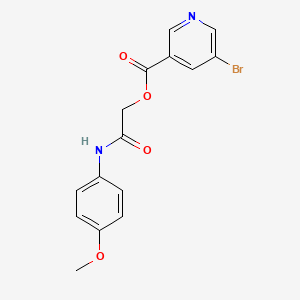

2-((4-Methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((4-Methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate is a chemical compound that features a combination of a methoxyphenyl group, an amino group, an oxoethyl group, and a bromonicotinate moiety

科学的研究の応用

Synthetic Methodologies and Derivatives

Efficient Synthesis Techniques

An efficient synthesis route has been developed for derivatives closely related to "[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate," focusing on compounds that serve as intermediates for pharmacologically active molecules. These synthetic methodologies emphasize regioselective transformations and the introduction of functional groups to increase molecular diversity and potential biological activity (Hirokawa, Horikawa, & Kato, 2000).

Ring Expansion and Molecular Modification

Studies have explored the ring expansion of related heterocyclic compounds, leading to the formation of novel cyclic structures. These transformations are crucial for the development of compounds with unique pharmacological profiles (Bullock, Carter, Gregory, & Shields, 1972).

Carboxylation Techniques

Electrocatalytic carboxylation represents a significant method for introducing carboxylate groups into pyridine derivatives, utilizing CO2 in ionic liquids. This approach is environmentally friendly and provides a path towards the synthesis of carboxylated compounds, potentially expanding the utility of "[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" derivatives in pharmaceutical applications (Feng, Huang, Liu, & Wang, 2010).

Potential Biological Activities

Anticancer Properties

Certain derivatives of "[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" have been investigated for their anticancer properties, demonstrating the ability to overcome drug resistance in cancer cells. These studies highlight the potential of these compounds to synergize with existing cancer therapies and target resistant cancer cell lines (Das et al., 2009).

Photodynamic Therapy Application

The synthesis and characterization of new derivatives with potential applications in photodynamic therapy (PDT) for cancer treatment have been reported. These compounds show promising photophysical and photochemical properties, including high singlet oxygen quantum yields, which are essential for the effectiveness of PDT (Pişkin, Canpolat, & Öztürk, 2020).

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate typically involves the condensation of 4-methoxyaniline with ethyl 5-bromonicotinate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography

特性

IUPAC Name |

[2-(4-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O4/c1-21-13-4-2-12(3-5-13)18-14(19)9-22-15(20)10-6-11(16)8-17-7-10/h2-8H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBOOEURTBIMDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2469478.png)

![N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2469481.png)

![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2469482.png)

![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)